molecular formula C17H24N2O2 B2560784 N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034305-94-5

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2560784
CAS No.: 2034305-94-5
M. Wt: 288.391
InChI Key: DCTKBKMFDUHWQG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a cyclopropylmethyl group attached to the benzamide nitrogen and a 4-methoxypiperidine substituent at the para position of the benzene ring. The cyclopropylmethyl group may enhance metabolic stability, while the 4-methoxypiperidine moiety could modulate solubility and receptor binding .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTKBKMFDUHWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzamide core: This can be achieved through the reaction of 4-aminobenzamide with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropylmethyl group.

    Introduction of the methoxypiperidinyl group: The next step involves the nucleophilic substitution of the benzamide derivative with 4-methoxypiperidine, often facilitated by a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypiperidinyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide core produces amines.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl and methoxypiperidinyl groups play crucial roles in binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, thereby exerting its effects on biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The target compound’s analogs vary in substituents on the benzamide core, heterocyclic amines, and aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide and Analogs
Compound Name Core Structure Nitrogen Substituent Heterocyclic Amine Aromatic Substituent Reference
This compound Benzamide Cyclopropylmethyl 4-Methoxypiperidine Benzene
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Benzamide Dimethyl 4-Methylpiperazine Pyridine (CF₃-substituted)
1-cyclopentyl-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-1H-pyrrolo[3,2-c]pyridin-6-amine Pyrrolopyridine Cyclopentyl 4-Methoxypiperidine Pyrimidine
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Benzamide Cyclopropylmethyl + Ethyl None Pyrazine (CF₃-substituted)

Key Observations :

  • Aromatic Systems : Pyridine (in ) and pyrimidine (in ) introduce electron-withdrawing effects, which may alter binding affinity compared to the benzene core in the target compound.
  • Substituents : Trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic resistance, whereas methoxy groups (as in the target compound) balance solubility and lipophilicity.

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

  • Cyclopropylmethyl vs.
  • 4-Methoxypiperidine vs. 4-Methylpiperazine : Piperazine’s basic nitrogen (pKa ~9.5) increases water solubility, whereas 4-methoxypiperidine (pKa ~7.5) offers a balance between solubility and membrane permeability .

Metabolic Stability

  • Trifluoromethyl Groups : Derivatives with CF₃ (e.g., ) resist oxidative metabolism, extending half-life.

Biological Activity

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopropylmethyl group and a methoxypiperidinyl moiety attached to a benzamide core. The presence of the methoxy group is significant as it influences both the chemical reactivity and biological activity of the compound.

ComponentDescription
Chemical FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Functional GroupsBenzamide, Methoxy, Piperidine

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. The compound may act as an inhibitor or modulator of various biological pathways, potentially influencing neurotransmitter systems.

Key Mechanisms:

  • Receptor Binding: The compound may exhibit high affinity for certain receptors, particularly those involved in neuropharmacology.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit enzymes related to neurotransmitter metabolism, affecting levels of key neurotransmitters such as dopamine and serotonin.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, studies have shown that benzamide derivatives can modulate behaviors induced by apomorphine in animal models, suggesting a potential for treating psychotic disorders .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • The methoxy group enhances lipophilicity, improving membrane permeability and receptor binding.
  • The cyclopropylmethyl group contributes to selectivity for certain receptor subtypes.

A comparative analysis with similar compounds reveals that variations in the substituents significantly affect biological potency. For example, replacing the methoxy group with other functional groups alters receptor affinity and efficacy.

Case Studies

Several studies have explored the biological effects of benzamide derivatives, providing insights into their therapeutic potential:

  • Neuroleptic Activity Study:
    • A study evaluated various benzamides for their ability to inhibit apomorphine-induced stereotypic behavior in rats. This compound showed promising results, indicating potential as a neuroleptic agent .
  • Comparative Efficacy Analysis:
    • In another investigation, compounds similar to this compound were tested against established neuroleptics like haloperidol and metoclopramide. Some derivatives exhibited significantly higher potency, suggesting that modifications to the benzamide structure can lead to more effective treatments for psychosis .

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